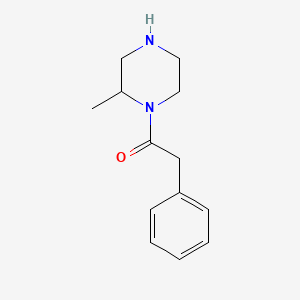

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

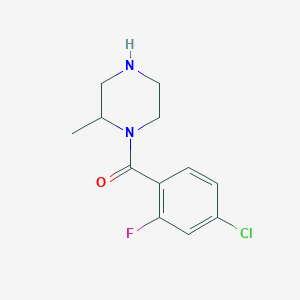

“1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one” is a compound that belongs to the class of organic compounds known as phenylpiperazines. It is a white solid. This compound is structurally similar to other piperazine derivatives, which are known to exhibit a wide range of biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of piperazine derivatives, including “this compound”, often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For instance, the compound can undergo reactions such as cyclization, reductive amination, and others . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its solubility, melting point, boiling point, and other properties can be determined .Wissenschaftliche Forschungsanwendungen

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has been used in a variety of scientific research applications. One of the most common applications is as a substrate for certain biochemical reactions. This compound has been used to study the effects of certain drugs on the body, as well as to study the effects of certain proteins on the body. Additionally, this compound has been used in laboratory experiments to study the effects of certain drugs on the body.

Wirkmechanismus

Target of Action

It’s structurally similar to 2-methyl ap-237 , which is known to have an opioid mechanism of action .

Mode of Action

Given its structural similarity to 2-methyl ap-237 , it may interact with opioid receptors in a similar manner. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The endogenous opioids are dynorphins, enkephalins, endorphins, endomorphins and nociceptin. The opioid receptors are 40% identical to somatostatin receptors (SSTRs).

Vorteile Und Einschränkungen Für Laborexperimente

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its ability to act as a ligand for certain proteins, which can be used to study the effects of certain drugs on the body. Additionally, this compound is relatively inexpensive and easy to synthesize, which makes it ideal for use in laboratory experiments. However, this compound is not as stable as some other compounds, which can limit its use in certain experiments.

Zukünftige Richtungen

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one has a number of potential future applications. One potential application is in the development of new drugs and therapies, as this compound has been shown to have a variety of biochemical and physiological effects when used in laboratory experiments. Additionally, this compound could be used to study the effects of certain proteins on the body, as well as to study the effects of certain drugs on the body. Finally, this compound could be used to develop new methods of synthesis, which could be used to produce other compounds with similar properties.

Synthesemethoden

1-(2-Methylpiperazin-1-yl)-2-phenylethan-1-one is synthesized through a two-step process. The first step involves the reaction of 2-methylpiperazine and phenylacetone, which produces the intermediate compound 1-(2-methylpiperazin-1-yl)-2-phenylacetone. The second step involves the addition of sodium hydroxide to the intermediate compound, which yields the final product. This synthesis method has been widely used in the pharmaceutical industry to produce this compound.

Eigenschaften

IUPAC Name |

1-(2-methylpiperazin-1-yl)-2-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-11-10-14-7-8-15(11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMDZTRJGADQMTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)

![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)

![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)

![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)

![2-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6332436.png)